4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
tuberculosis . They have also been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target enzymes .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways related to the enzymes they inhibit .
Pharmacokinetics
A related study mentioned that synthesized compounds showed favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been reported to show significant anti-tubercular activity .
Preparation Methods
The synthesis of 4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethyl-2-aminobenzothiazole with 4-acetylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and yields the desired product after purification .
Chemical Reactions Analysis
4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other benzothiazole derivatives, which have applications in the pharmaceutical and chemical industries.
Comparison with Similar Compounds
4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-(4-aminophenyl)benzothiazole: Investigated for its anticancer activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the benzothiazole family.
Properties
IUPAC Name |
4-acetyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-10-4-5-11(2)16-15(10)19-18(23-16)20-17(22)14-8-6-13(7-9-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZMQNIVSMNINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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